molecular formula C8H12BNO4 B13324481 (4-Morpholinofuran-2-yl)boronic acid

(4-Morpholinofuran-2-yl)boronic acid

Cat. No.: B13324481
M. Wt: 197.00 g/mol
InChI Key: OPDMLFUGGRGRLR-UHFFFAOYSA-N
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Description

(4-Morpholinofuran-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a morpholino-substituted furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Morpholinofuran-2-yl)boronic acid typically involves the reaction of a furan derivative with a boronic acid precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide . The reaction conditions usually include a palladium catalyst, a base such as potassium carbonate, and a solvent like ethanol or water .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves large-scale Suzuki-Miyaura coupling reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(4-Morpholinofuran-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield boronic esters, while reduction can produce boranes .

Mechanism of Action

The mechanism of action of (4-Morpholinofuran-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical and biological applications, such as the formation of boronate esters in sensing and the inhibition of enzymes by binding to their active sites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Morpholinofuran-2-yl)boronic acid is unique due to the presence of both a morpholino group and a furan ring, which can provide additional reactivity and selectivity in chemical reactions. This makes it a valuable reagent in the synthesis of complex organic molecules and in the development of advanced materials .

Properties

Molecular Formula

C8H12BNO4

Molecular Weight

197.00 g/mol

IUPAC Name

(4-morpholin-4-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C8H12BNO4/c11-9(12)8-5-7(6-14-8)10-1-3-13-4-2-10/h5-6,11-12H,1-4H2

InChI Key

OPDMLFUGGRGRLR-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CO1)N2CCOCC2)(O)O

Origin of Product

United States

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